molecular formula C14H12N4S B103250 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-41-7

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B103250
CAS RN: 16629-41-7
M. Wt: 268.34 g/mol
InChI Key: VDOCMXPONDDKGI-UHFFFAOYSA-N
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Description

“5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S . It has an average mass of 268.337 Da and a monoisotopic mass of 268.078278 Da .


Synthesis Analysis

The synthesis of compounds similar to “5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol” has been reported in the literature . For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal(ii)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a specialty product for studying protein expression and function . Its molecular structure allows for interaction with various proteins, which can be pivotal in understanding disease mechanisms and identifying potential therapeutic targets.

Metal–Organic Frameworks (MOFs)

The related ligand structure of this compound has been used to construct metal–organic frameworks . These MOFs have potential applications in gas storage, catalysis, and as sensors due to their porous nature and the ability to tailor their properties through the choice of metal and organic components.

Neuroprotective Agents

Derivatives of this compound have been explored as neuroprotective agents . They show promise in reducing the aggregation of alpha-synuclein, which is implicated in neurodegenerative diseases like Parkinson’s. This application could lead to the development of new treatments for such conditions.

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Research indicates that this compound could be synthesized into Schiff bases that exhibit significant antimicrobial activity . This opens up avenues for creating new antibiotics and antifungal agents.

Chemical Structure Analysis

ChemSpider provides detailed information on the chemical structure of this compound, which is crucial for chemical analysis and understanding its reactivity and interactions with other molecules .

properties

IUPAC Name

4-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOCMXPONDDKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359556
Record name 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

CAS RN

16629-41-7
Record name 2,4-Dihydro-4-(2-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16629-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

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